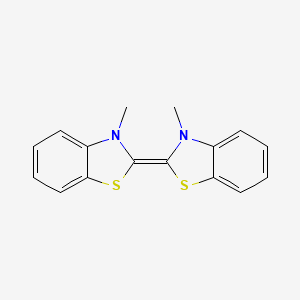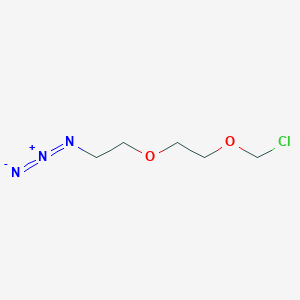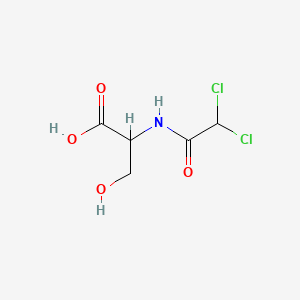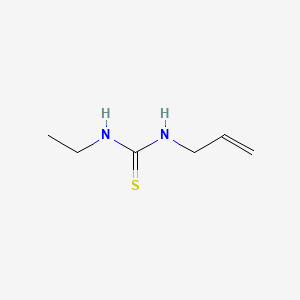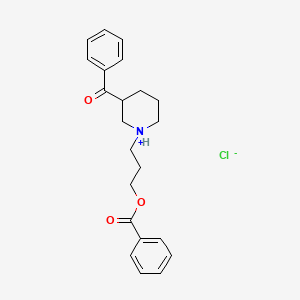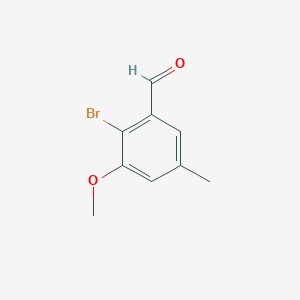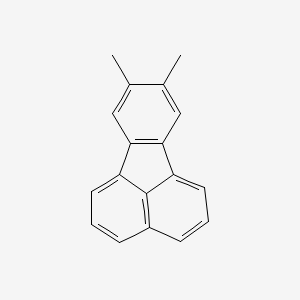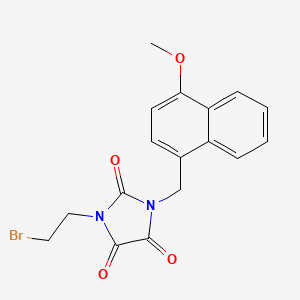
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones. These compounds are characterized by their unique ring structure and diverse functional groups, which make them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- typically involves multi-step organic reactions. The starting materials often include imidazolidinetrione derivatives, bromoethyl compounds, and methoxy-naphthylmethyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- include other imidazolidinetrione derivatives with different functional groups. Examples include:
- Imidazolidinetrione, 1-(2-chloroethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-hydroxy-1-naphthylmethyl)-
Uniqueness
The uniqueness of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
101564-84-5 |
|---|---|
Fórmula molecular |
C17H15BrN2O4 |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C17H15BrN2O4/c1-24-14-7-6-11(12-4-2-3-5-13(12)14)10-20-16(22)15(21)19(9-8-18)17(20)23/h2-7H,8-10H2,1H3 |
Clave InChI |
NENWHWMKFIROKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CN3C(=O)C(=O)N(C3=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



